1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate

Peptidomimetics Combinatorial chemistry Orthogonal protection

1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate (CAS 443295-19-0), also designated 2-O-benzyl 1-O-tert-butyl diazepane-1,2-dicarboxylate, is a fully protected 1,2-diazepane derivative bearing two orthogonal protecting groups: a base-labile tert-butyloxycarbonyl (Boc) group at the N1 position and a hydrogenolytically labile benzyloxycarbonyl (Cbz) group at the N2 position. This C18H26N2O4 compound (molecular weight 334.41 g/mol) serves as a versatile building block in medicinal chemistry, enabling sequential, selective deprotection to generate differentiated mono-protected intermediates without the need for laborious purification of regioisomeric mixtures.

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
CAS No. 443295-19-0
Cat. No. B1519340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate
CAS443295-19-0
Molecular FormulaC18H26N2O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-13-9-5-8-12-19(20)16(21)23-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3
InChIKeyIKIKLNFJFSNCQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate (CAS 443295-19-0): Orthogonally Protected 1,2-Diazepane Scaffold for Sequential Derivatization


1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate (CAS 443295-19-0), also designated 2-O-benzyl 1-O-tert-butyl diazepane-1,2-dicarboxylate, is a fully protected 1,2-diazepane derivative bearing two orthogonal protecting groups: a base-labile tert-butyloxycarbonyl (Boc) group at the N1 position and a hydrogenolytically labile benzyloxycarbonyl (Cbz) group at the N2 position [1]. This C18H26N2O4 compound (molecular weight 334.41 g/mol) serves as a versatile building block in medicinal chemistry, enabling sequential, selective deprotection to generate differentiated mono-protected intermediates without the need for laborious purification of regioisomeric mixtures [2] [3]. Its structural features—a seven-membered cyclic hydrazine core with orthogonally removable carbamate protections—distinguish it from symmetrical di-Boc or di-Cbz analogs in terms of synthetic utility for constructing complex peptidomimetics and nucleoside antibiotic scaffolds [4].

Why Symmetric or Mono-Protected 1,2-Diazepane Analogs Cannot Replace 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate in Sequential Synthesis


Substitution with in-class alternatives such as di-tert-butyl 1,2-diazepane-1,2-dicarboxylate or di-benzyl 1,2-diazepane-1,2-dicarboxylate introduces significant synthetic liabilities: the former suffers from acid-mediated cleavage of both N1 and N2 Boc groups simultaneously, while the latter requires global hydrogenolysis that removes both Cbz groups concurrently, precluding sequential, regioselective derivatization [1]. Mono-protected 1,2-diazepane derivatives (e.g., 1-Boc-1,2-diazepane or 1-Cbz-1,2-diazepane) present a complementary problem—the unprotected secondary amine compromises stability during storage and necessitates immediate in situ protection prior to multi-step sequences, adding operational burden and reducing batch-to-batch reproducibility [2]. In contrast, the orthogonally protected Boc-Cbz configuration of the target compound enables precisely controlled stepwise deprotection: acidic conditions selectively remove the Boc group while leaving the Cbz group intact, and subsequent hydrogenolysis liberates the remaining amine on demand [3] [4]. Furthermore, 1,4-diazepane regioisomers (such as 1,4-diazepane-1,4-dicarboxylates) possess fundamentally different ring geometries and nitrogen spacing that preclude their use as direct substitutes for 1,2-diazepane scaffolds in applications requiring the distinct hydrazine-like N-N bond geometry (e.g., liposidomycin and caprazamycin antibiotic core construction) [5].

Comparative Evidence: Differentiating 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate from Structurally Related Diazepane Derivatives


Orthogonal Boc-Cbz Protection Versus Symmetric Di-Boc Protection: Selective Deprotection Capability

The target compound bears both Boc and Cbz protecting groups on the N1 and N2 positions, respectively, enabling fully orthogonal deprotection. In contrast, di-tert-butyl 1,2-diazepane-1,2-dicarboxylate (symmetrically protected with two Boc groups) undergoes simultaneous cleavage of both protecting groups upon acid treatment [1] [2]. This orthogonal design eliminates the need for chromatographic separation of regioisomeric mono-protected intermediates—a requirement when using symmetric di-protected analogs followed by partial deprotection. In addition, the Cbz group is susceptible to hydrogenolytic cleavage, whereas the Boc group remains intact under these conditions, enabling chemoselective Cbz removal prior to Boc deprotection when desired [3] [4].

Peptidomimetics Combinatorial chemistry Orthogonal protection Diazepane scaffolds

1,2-Diazepane Regioisomer Specificity: Distinguishing from 1,4-Diazepane Dicarboxylate Scaffolds

The target compound contains a 1,2-diazepane core with adjacent nitrogen atoms forming an N-N bond (hydrazine-type geometry), whereas widely available 1,4-diazepane dicarboxylates possess nitrogen atoms separated by a three-carbon bridge (1,4-relationship) . This structural distinction is not cosmetic: the diazepanone core of liposidomycin and caprazamycin nucleoside antibiotics is derived specifically from 1,2-diazepane precursors, and 1,4-diazepane scaffolds cannot serve as substitutes due to fundamentally different ring conformations and nitrogen positioning requirements for MraY enzyme binding [1] [2]. Substituting a 1,4-diazepane derivative for a 1,2-diazepane scaffold in such contexts would result in inactive products.

Nucleoside antibiotics Liposidomycin Caprazamycin MraY inhibitors

Supply Chain Transparency: Santa Cruz Biotechnology Catalog Specification Versus Generic Vendor Listings

The target compound is available from Santa Cruz Biotechnology (catalog sc-303174) with transparent packaging and pricing: 500 mg at $198.00 and 1 g at $269.00, with Certificate of Analysis available for lot-specific purity verification . This contrasts with generic vendor listings that provide only nominal purity claims (typically '95%' without lot-specific batch analysis) and variable, inquiry-dependent pricing models . The established research supply infrastructure supporting this compound—including SDS availability and quality control documentation—reduces procurement friction and ensures batch traceability for reproducible synthetic outcomes.

Research procurement Quality assurance Analytical traceability

Structural Precision: Distinct SMILES and InChIKey Identity Versus Unprotected 1,2-Diazepane Building Blocks

The target compound possesses the canonical SMILES string 'CC(C)(C)OC(=O)N1CCCCCN1C(=O)OCC2=CC=CC=C2' and InChIKey 'IKIKLNFJFSNCQR-UHFFFAOYSA-N', representing a fully protected 1,2-diazepane scaffold with differentiated Boc and Cbz groups . In contrast, the unprotected 1,2-diazepane building block (1,2-diazepane dihydrochloride, CAS 151540-98-6) lacks any protecting groups, requiring immediate protection upon procurement and offering no regiochemical differentiation between N1 and N2 . The fully protected, orthogonally differentiated state of the target compound enables immediate use in multi-step synthetic sequences without additional protection steps.

Building blocks Peptidomimetics Combinatorial chemistry

Orthogonal Protection Design: Cbz Stability Under Acidic Conditions Enables Selective Boc Deprotection

The Cbz protecting group demonstrates high stability under acidic conditions that readily cleave Boc groups, while remaining susceptible to hydrogenolysis under neutral conditions that leave Boc groups unaffected [1] [2]. This orthogonal stability profile directly enables the stepwise deprotection strategy unique to the target compound: acid treatment (e.g., TFA in DCM) removes the Boc group selectively, leaving the Cbz-protected secondary amine intact for subsequent functionalization; hydrogenolysis then liberates the remaining amine on demand [3] [4]. Symmetric di-Cbz analogs lack the acid-labile component required for sequential deprotection, while di-Boc analogs cannot be deprotected stepwise at all.

Protecting group chemistry Selective deprotection Peptide synthesis

Application Relevance: 1,2-Diazepane Scaffolds in Orexin Receptor Antagonist Synthesis

Diazepane derivatives, including 1,2-diazepane scaffolds, have been extensively explored as key intermediates in the synthesis of dual orexin receptor (OXR) antagonists such as suvorexant (MK-4305), an FDA-approved treatment for insomnia [1] . While the target compound itself is not suvorexant, the 1,2-diazepane core serves as a privileged scaffold from which diverse orexin receptor antagonists are constructed through sequential N-functionalization [2]. The orthogonally protected nature of this compound enables systematic derivatization at N1 and N2 positions in precisely controlled sequences—a critical requirement for generating structure-activity relationship (SAR) libraries targeting orexin receptor subtypes [3].

Orexin receptor antagonists Suvorexant Insomnia therapeutics CNS drug discovery

Optimal Application Scenarios for 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate (CAS 443295-19-0) Based on Comparative Evidence


Sequential Peptidomimetic Library Synthesis Requiring Regioselective N-Functionalization

In combinatorial chemistry campaigns generating orthogonally protected diazepane-based peptidomimetic libraries, the orthogonal Boc-Cbz protection pattern enables selective N1 deprotection (acidic conditions) followed by functionalization, with the Cbz-protected N2 remaining intact for subsequent deprotection and derivatization. This sequential approach eliminates the chromatographic separation of regioisomeric intermediates required when using symmetric di-Boc or di-Cbz analogs, directly reducing per-compound synthesis time and solvent consumption [1].

Synthesis of Diazepanone-Containing Nucleoside Antibiotic Cores (Liposidomycin and Caprazamycin Families)

The 1,2-diazepane core of the target compound provides the precise regioisomeric scaffold required for constructing the diazepanone substructures of liposidomycin and caprazamycin nucleoside antibiotics . 1,4-Diazepane regioisomers cannot substitute in these synthetic routes due to fundamentally different ring conformations and nitrogen positioning essential for downstream MraY enzyme inhibition [1] [2]. Procurement of this specific 1,2-regioisomer is therefore mandatory for any program targeting these natural product classes.

Orexin Receptor Antagonist SAR Exploration and CNS Drug Discovery

For medicinal chemistry programs developing dual orexin receptor antagonists (DORAs), the orthogonally protected 1,2-diazepane scaffold serves as a privileged intermediate for systematic N1 and N2 functionalization [1]. The ability to deprotect and functionalize each nitrogen independently accelerates SAR library generation by enabling divergent synthesis from a single, well-characterized building block—a critical efficiency gain in lead optimization campaigns targeting insomnia and related CNS indications [2].

Quality-Controlled Building Block Procurement for Multi-Step GLP/GMP-Adjacent Synthesis

When procuring 1,2-diazepane building blocks for multi-step syntheses requiring batch traceability and reproducible outcomes, the availability of this compound from established research suppliers (e.g., Santa Cruz Biotechnology catalog sc-303174, with Certificate of Analysis documentation) provides demonstrable advantages over inquiry-dependent generic vendors . The transparent tiered pricing ($198.00/500 mg; $269.00/1 g) and availability of lot-specific purity data directly support budgeting, regulatory documentation, and experimental reproducibility in GLP and GMP-adjacent research environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.